4-Phenyl-1,3-thiazol-5-amin

Übersicht

Beschreibung

4-Phenyl-1,3-thiazol-5-amine is a derivative of thiazole, a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in recent years. For instance, a series of 2-alkyl/arylamino-5-((6-(4 bromo phenyl) imidazo[2,1-b]thiazol-3-yl) methyl)-1,3,4-thiadiazoles derivatives were synthesized, and their antimicrobial activities were tested . Another study presented the synthesis of thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems .Molecular Structure Analysis

Thiazoles are aromatic five-membered heterocycles. The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated pi-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . They are also used in the synthesis of various synthetic drugs .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

4-Phenyl-1,3-thiazol-5-amin: Derivate wurden auf ihr Potenzial als antimikrobielle Mittel untersucht. Der Thiazolring ist bekanntermaßen Bestandteil mehrerer antimikrobieller Verbindungen, darunter Sulfathiazol . Untersuchungen zeigen, dass Modifikationen an verschiedenen Positionen der Thiazol-basierten Verbindungen neue Moleküle mit potenten antimikrobiellen Aktivitäten erzeugen können .

Antikrebs-Eigenschaften

Das Thiazolgerüst gewinnt in der Krebsforschung an Bedeutung, da es verschiedene zelluläre Signalwege beeinflussen kann. Es besteht das Potenzial für eine selektive Antikrebsaktivität, und Studien untersuchen diesen Weg . Beispielsweise hat Tiazofurin, ein Thiazolderivat, vielversprechende Ergebnisse als Antikrebsmittel gezeigt .

Antioxidative Wirkungen

Thiazolderivate wurden synthetisiert und auf ihre antioxidativen Eigenschaften untersucht. Einige Verbindungen haben eine potente antioxidative Aktivität gezeigt, die für den Schutz von Zellen vor oxidativem Stress unerlässlich ist .

Entzündungshemmende Anwendungen

Verbindungen, die das Thiazolmolekül enthalten, wurden auf ihre entzündungshemmenden Wirkungen untersucht. In-vivo-Studien haben eine signifikante entzündungshemmende Aktivität gezeigt, vergleichbar mit Standardmedikamenten wie Diclofenac . Dies deutet auf das Potenzial hin, neue entzündungshemmende Medikamente zu entwickeln.

Antifungal-Anwendungen

Die antifungalen Aktivitäten von Thiazolderivaten wurden gegen verschiedene Pilzpathogene untersucht. Neue Derivate wurden mit kommerziellen Fungiziden verglichen, und einige haben bei bestimmten Dosierungen wirksame antifungale Eigenschaften gezeigt .

Arzneimittelentwicklung und -entdeckung

Der Thiazolring ist ein häufiges Merkmal vieler Medikamente und wird in der medizinischen Chemie als „privilegierte Struktur“ betrachtet. Sein Vorkommen in von der FDA zugelassenen Medikamenten und seine Vielseitigkeit in der Arzneimittelentwicklung unterstreichen seine Bedeutung. Der Thiazolring dient aufgrund seiner breiten Palette pharmazeutischer Anwendungen als Pharmakophor-Kern .

Wirkmechanismus

Target of Action

The primary target of 4-Phenyl-1,3-thiazol-5-amine is suggested to be the S-methyl-5-thioadenosine phosphorylase . This enzyme plays a crucial role in the methionine salvage pathway, which is essential for polyamine biosynthesis and the control of cellular proliferation .

Mode of Action

4-Phenyl-1,3-thiazol-5-amine interacts with its target, S-methyl-5-thioadenosine phosphorylase, potentially inhibiting its function

Biochemical Pathways

The inhibition of S-methyl-5-thioadenosine phosphorylase by 4-Phenyl-1,3-thiazol-5-amine could affect the methionine salvage pathway . This pathway is involved in the recycling of methionine from 5’-methylthioadenosine, a byproduct of polyamine biosynthesis . Disruption of this pathway could lead to downstream effects on polyamine biosynthesis and cellular proliferation.

Pharmacokinetics

Thiazoles, the class of compounds to which 4-phenyl-1,3-thiazol-5-amine belongs, are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could impact the bioavailability of 4-Phenyl-1,3-thiazol-5-amine.

Result of Action

The molecular and cellular effects of 4-Phenyl-1,3-thiazol-5-amine’s action are likely related to its inhibition of S-methyl-5-thioadenosine phosphorylase and the subsequent disruption of the methionine salvage pathway . This could potentially lead to altered polyamine biosynthesis and changes in cellular proliferation .

Zukünftige Richtungen

Future research directions could involve modifying the structure of thiazole derivatives to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities . For instance, one study focused on modifying the left wing of the compound, starting from the isosteric replacement of the sulfur with the oxygen (compound 10) and then moving to the removal of one carbon at the central ring to obtain an indene derivative (compound 17) .

Biochemische Analyse

Biochemical Properties

They have been shown to exhibit a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Cellular Effects

Thiazoles have been shown to have diverse effects on various types of cells and cellular processes . For instance, some thiazoles have been found to have antimicrobial activities, affecting the growth and proliferation of bacteria .

Molecular Mechanism

Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazoles have been shown to have varying effects over time in laboratory settings .

Dosage Effects in Animal Models

The effects of 4-Phenyl-1,3-thiazol-5-amine at different dosages in animal models have not been reported. Thiazoles have been studied in animal models, and their effects can vary with dosage .

Metabolic Pathways

Thiazoles are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Thiazoles are known to interact with various transporters and binding proteins .

Subcellular Localization

Thiazoles can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Eigenschaften

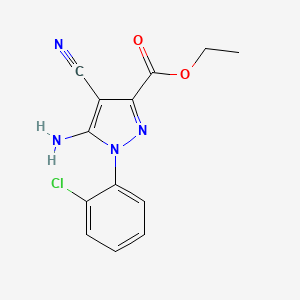

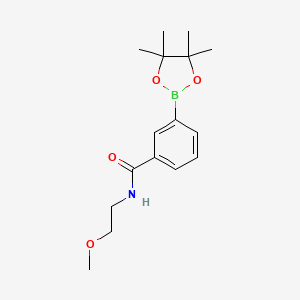

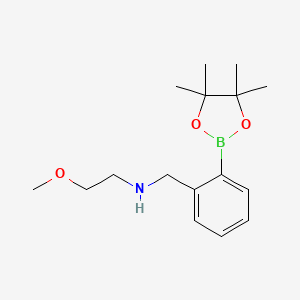

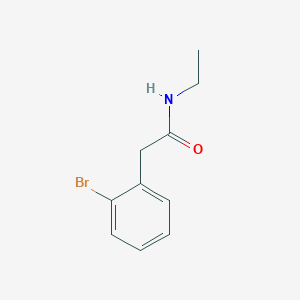

IUPAC Name |

4-phenyl-1,3-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBPWYBJDHHKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412311-69-4 | |

| Record name | 4-phenyl-1,3-thiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.